molecular formula C19H12N4O6 B10862865 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate

5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate

Cat. No.: B10862865
M. Wt: 392.3 g/mol
InChI Key: WFJIJRJSUUZLNS-LSFURLLWSA-N
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Description

5-[(Furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate is a complex organic compound that features both furan and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate typically involves multiple steps:

    Formation of the Furan-3-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the Triazole Derivative: The triazole moiety can be synthesized via the cyclization of a hydrazine derivative with an appropriate nitrile.

    Coupling Reaction: The final step involves the esterification of the furan-3-ylcarbonyl intermediate with the triazole derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form corresponding amine derivatives.

    Substitution: Both the furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the triazole ring.

    Substitution: Various substituted furan and triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel materials and catalysts.

Biology

The compound’s triazole moiety is known for its biological activity, including antifungal and antibacterial properties. This makes it a candidate for drug development, particularly in designing new antimicrobial agents.

Medicine

Due to its potential biological activities, this compound is being explored for therapeutic applications. It could be used in the development of new drugs for treating infections and possibly other diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers with specific properties or as a precursor for other industrial chemicals.

Mechanism of Action

The biological activity of 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate is primarily due to its interaction with cellular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The furan moiety may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate has a unique combination of furan and triazole rings, which may confer distinct chemical and biological properties

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

[5-(furan-3-carbonyloxy)-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H12N4O6/c24-18(14-5-7-26-10-14)28-15-4-3-13(9-22-23-11-20-21-12-23)17(8-15)29-19(25)16-2-1-6-27-16/h1-12H/b22-9+

InChI Key

WFJIJRJSUUZLNS-LSFURLLWSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)/C=N/N4C=NN=C4

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)C=NN4C=NN=C4

Origin of Product

United States

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